molecular formula C14H19N5O2 B2948337 3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-82-0

3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2948337
CAS No.: 887462-82-0
M. Wt: 289.339
InChI Key: WBNLGJXNVQIRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical building block within the imidazopurine scaffold, a family of heterocyclic compounds of significant interest in medicinal chemistry research . This specific analog, featuring ethyl, methyl, and propyl substitutions, is designed for the exploration of structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules targeting neurological pathways. Compounds based on similar heterocyclic structures, such as imidazo[2,1-f]purine-diones and 3-(1H-indol-3-yl)pyrrolidine-2,5-diones, have been investigated for their affinity to central nervous system (CNS) targets, including serotonin receptors and the serotonin transporter (SERT) . Its core structure provides a versatile framework for developing novel pharmacologically active agents, making it a valuable tool for hit identification and lead optimization programs in early-stage drug discovery. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-ethyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-7-18-9(3)8-19-10-11(15-13(18)19)16(4)14(21)17(6-2)12(10)20/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLGJXNVQIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The targets of imidazole compounds can vary widely depending on their specific structures and functional groups. Many imidazole compounds interact with enzymes, receptors, or other proteins in the body.

Mode of Action

The mode of action of imidazole compounds is also highly dependent on their specific structures and the targets they interact with. Some imidazole compounds may inhibit enzyme activity, while others may act as agonists or antagonists at various receptors.

Result of Action

The results of the action of imidazole compounds can vary widely and are dependent on their specific structures, targets, and modes of action. Some imidazole compounds may have therapeutic effects, such as reducing inflammation or inhibiting the growth of bacteria or cancer cells.

Action Environment

The action environment of imidazole compounds can be influenced by a variety of factors, including pH, temperature, and the presence of other substances. These factors can affect the stability of the compounds, their ability to reach their targets, and their overall efficacy.

Biological Activity

3-Ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazo[2,1-f]purine family. This class of compounds has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, including serotonin and dopamine receptors.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the antidepressant and anxiolytic properties of compounds within the imidazo[2,1-f]purine class. Notably, derivatives similar to this compound have been shown to exhibit significant affinity for serotonin receptors (5-HT1A and 5-HT7) and dopamine receptors (D2) .

Key Findings:

  • Serotonin Receptor Affinity : Compounds with an imidazole ring demonstrated high selectivity for serotonin receptors compared to traditional antidepressants .
  • In Vivo Studies : In animal models, certain derivatives displayed reduced immobility times in forced swim tests (FST), indicating potential antidepressant effects similar to established treatments like imipramine .

The mechanism by which this compound exerts its effects likely involves modulation of neurotransmitter systems. The presence of specific functional groups in its structure enhances binding affinity to serotonin receptors . Molecular docking studies suggest that modifications at specific positions on the imidazo[2,1-f]purine scaffold can optimize receptor interactions .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound and its derivatives provides insights into how structural modifications influence biological activity:

Position Modification Effect
C7Dimethyl substitutionIncreases affinity for 5-HT receptors
C8Propyl group additionEnhances anxiolytic properties
N-positionVarious substitutionsAlters selectivity towards receptor types

Study 1: Antidepressant Activity

In a controlled study evaluating various imidazo[2,1-f]purine derivatives, it was found that specific compounds showed significant antidepressant activity at dosages of 2.5 mg/kg and 5 mg/kg. The most effective compound exhibited a K_i value of 5.6 nM for the 5-HT1A receptor .

Study 2: Anxiolytic Activity

Another study utilized the four-plate test to assess anxiolytic effects. The compound demonstrated notable efficacy at lower doses compared to standard anxiolytics .

Comparison with Similar Compounds

Structural Modifications and Pharmacophoric Features

Imidazo[2,1-f]purine derivatives are often modified at positions 1, 3, 7, and 8 to optimize receptor binding and pharmacokinetics. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Key Pharmacological Properties References
Target Compound 3-ethyl, 1,7-dimethyl, 8-propyl Hypothesized moderate lipophilicity; potential for balanced metabolic stability
AZ-853 1,3-dimethyl, 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl) High 5-HT1A/5-HT7 receptor affinity; antidepressant activity in FST; better brain penetration
CB11 3-butyl, 1,6,7-trimethyl PPARγ agonism; anti-cancer effects via ROS production and caspase-3 activation
Compound 3i 1,3,7-trimethyl, 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl) Potent 5-HT1A/5-HT7 ligand; anxiolytic activity at 2.5 mg/kg
Compound 5 (Zagórska et al.) 1,3-dimethyl, 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl) Dual 5-HT1A/D2 receptor affinity; PDE4B/PDE10A inhibition

Receptor Affinity and Selectivity

  • Serotonin Receptor Modulation : Fluorophenylpiperazinyl derivatives (e.g., AZ-853, Compound 3i) exhibit strong 5-HT1A/5-HT7 receptor binding, critical for antidepressant effects . The target compound lacks the arylpiperazine moiety, suggesting divergent receptor selectivity, possibly favoring PDE inhibition or other targets.
  • Dopamine and PDE Interactions: Compound 5 (Zagórska et al.) demonstrates dual 5-HT1A/D2 affinity and PDE4B inhibition, highlighting the role of dihydroisoquinolin substituents in multi-target activity .

Metabolic Stability and Lipophilicity

  • However, it is less lipophilic than arylpiperazine-containing derivatives (e.g., AZ-853), which show superior brain uptake .
  • Metabolic Stability : Micellar electrokinetic chromatography (MEKC) studies indicate that imidazopurines with moderate alkyl chains (e.g., propyl) exhibit balanced metabolic stability in human liver microsomes (HLMs) compared to bulkier analogs .

Therapeutic Potential and Limitations

  • Antidepressant Activity : Fluorinated derivatives (e.g., Compound 3i) show efficacy in forced swim tests (FST) at low doses (2.5–5 mg/kg) . The target compound’s lack of fluorophenyl groups may reduce 5-HT receptor affinity but could mitigate side effects like sedation or hypotension observed in AZ-853 .
  • Oncology Applications : CB11’s butyl and trimethyl groups enable PPARγ-mediated apoptosis in NSCLC cells . The target’s propyl chain may offer a different pharmacokinetic profile for cancer therapy but requires validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.